7-Oxobenzo[c]fluorene-6-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
52905-36-9 |
|---|---|
Molecular Formula |
C18H10O3 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
7-oxobenzo[c]fluorene-6-carboxylic acid |
InChI |
InChI=1S/C18H10O3/c19-17-13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14(16(15)17)18(20)21/h1-9H,(H,20,21) |
InChI Key |
IAECUPAAKIRADL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=CC=CC=C4C3=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Strategies for 7 Oxobenzo C Fluorene 6 Carboxylic Acid
Retrosynthetic Analysis of the 7-Oxobenzo[c]fluorene-6-carboxylic acid Scaffold
A plausible retrosynthetic analysis of this compound begins with the disconnection of the carboxylic acid group, a standard functional group interconversion, leading to a precursor such as a methyl ester or a cyano group at the C6 position. The core tetracyclic fluorenone skeleton can be envisioned to be assembled through several strategic bond disconnections. One approach involves a late-stage oxidation of a benzo[c]fluorene precursor to install the C7-keto group.
Classical and Modern Approaches to Benzo[c]fluorene Ring System Construction
The construction of the benzo[c]fluorene ring system, a key structural motif in various functional materials and biologically active compounds, has been the subject of extensive research. wikipedia.org Both classical and modern synthetic methods have been developed to access this tetracyclic core.
Cycloaddition Reactions in Benzo[c]fluorene Synthesis
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), represent a powerful tool for the construction of the benzo[c]fluorene skeleton. researchgate.net These reactions allow for the rapid assembly of the polycyclic framework from relatively simple precursors. For instance, the reaction of a suitably substituted diene with a dienophile can lead to the formation of the key six-membered ring, which can then be further elaborated to the final benzo[c]fluorene system. While direct examples for benzo[c]fluorene are less common, the principles have been applied to the synthesis of the isomeric benzo[b]fluorenes. researchgate.netacs.org The intramolecular variant of the [4+2] cycloaddition has also been explored, offering a high degree of regio- and stereocontrol. researchgate.net
| Reaction Type | Reactants | Key Features | Reference |
| Intermolecular [4+2] Cycloaddition | Diene and Dienophile | Rapid construction of the six-membered ring. | researchgate.netacs.org |
| Intramolecular [4+2] Cycloaddition | Tethered Diene and Dienophile | High regio- and stereocontrol. | researchgate.net |
Metal-Catalyzed Coupling Reactions for Polycyclic Aromatic Cores
Transition metal-catalyzed cross-coupling and annulation reactions have emerged as highly efficient and versatile methods for the synthesis of complex polycyclic aromatic cores, including the benzo[c]fluorene system. researchgate.net These methods often proceed under mild reaction conditions and tolerate a wide range of functional groups.
Palladium catalysis has been extensively utilized in the construction of fluorene (B118485) and benzofluorene derivatives. rsc.org Palladium-catalyzed annulation strategies, often involving C-H bond activation, provide a direct and atom-economical approach to the benzo[c]fluorene core. acs.orgacs.org For example, the intramolecular arylation of appropriately substituted precursors can lead to the formation of the five-membered ring of the fluorene moiety. acs.org Tandem reactions, combining a cross-coupling step with a cyclization, have also been developed for the one-pot synthesis of substituted fluorenes. nih.gov
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
| Pd(OAc)₂ / Ligand | C-H Activation/Annulation | Bromo(hetero)aromatics | Access to diverse PAH-based fluorescent materials. | rsc.org |
| Pd Catalyst | Intramolecular Arylation | Substituted biaryls | Efficient formation of the fluorene core. | acs.org |
| Pd Catalyst | Tandem Suzuki Coupling/Cyclization | Aryl boronic acids and haloarenes | One-pot synthesis of substituted fluorenes. | nih.gov |
Rhodium-catalyzed dehydrogenative cyclizations have proven to be a powerful method for the synthesis of polycyclic aromatic hydrocarbons through the formation of C-C bonds via C-H activation. nih.govacs.org This approach allows for the construction of the benzo[c]fluorene ring system from readily available precursors without the need for pre-functionalization. The reaction typically proceeds with the assistance of an oxidant to facilitate the catalytic cycle. Rhodium-catalyzed [2+2+2] cycloadditions have also been employed in the enantioselective synthesis of PAH-based cyclophanes, showcasing the versatility of this metal in constructing complex aromatic systems. researchgate.net
| Catalyst | Reaction Type | Key Features | Reference |
| Rhodium Complex | Dehydrogenative Cyclization | C-H activation for C-C bond formation. | nih.govacs.org |
| Rhodium Complex | [2+2+2] Cycloaddition | Enantioselective synthesis of complex PAHs. | researchgate.net |
Friedel-Crafts and Prins-Type Cycloaromatizations
Classical electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation and alkylation, remain a cornerstone in the synthesis of polycyclic aromatic systems. researchgate.net Intramolecular Friedel-Crafts reactions are particularly useful for the ring-closing step to form the five-membered ring of the fluorene core. researchgate.net
More recently, Lewis acid-catalyzed Prins-type cycloaromatization has been developed as an effective method for constructing benzo[a]fluorene and benzo[c]fluorene ring systems. rsc.orgresearchgate.net This reaction proceeds from readily accessible enol ether precursors and offers an operationally simple and transition-metal-free approach. researchgate.net The proposed mechanism involves the Lewis acid-catalyzed generation of an oxonium species, which triggers the subsequent annulation and aromatization cascade. researchgate.net
| Reaction Type | Catalyst/Reagent | Precursors | Key Features | Reference |
| Intramolecular Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA) | Acyl-substituted biaryls | Classical and effective ring-closing strategy. | researchgate.netresearchgate.net |
| Prins-Type Cycloaromatization | Lewis Acid | Enol ethers | Transition-metal-free, operationally simple. | rsc.orgresearchgate.net |
Specific Synthetic Routes to Carboxylic Acid Functionalities on PAH Systems
The introduction of a carboxylic acid group onto a polycyclic aromatic hydrocarbon, such as the benzo[c]fluorene system, can be achieved through several established synthetic transformations. These methods typically involve the functionalization of a pre-formed aromatic core. The primary strategies include the oxidation of precursor moieties, direct carbonylation or carboxylation reactions, and the hydrolysis of nitrile precursors.
Oxidation Strategies for Precursor Moieties
A common and effective method for installing a carboxylic acid group on an aromatic ring is through the oxidation of a suitable precursor, such as an alkyl or formyl group. This two-step approach involves first introducing the precursor onto the PAH skeleton, followed by its oxidation.
One plausible route to this compound involves the initial synthesis of a 6-substituted benzo[c]fluoren-7-one. For instance, a 6-hydroxy isomer of 7H-benzo[c]fluoren-7-one has been prepared through the reaction of phenyl acetone (B3395972) with dimethyl phthalate, followed by acid-promoted cyclization. This reaction provides a key intermediate that can be functionalized at the 6-position.
A subsequent Vilsmeier-Haack reaction on the 7-oxobenzo[c]fluorene core could introduce a formyl group (-CHO) at the 6-position. The Vilsmeier-Haack reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to formylate electron-rich aromatic compounds. This formyl group can then be oxidized to a carboxylic acid using a variety of oxidizing agents.
Common oxidizing agents for the conversion of aryl aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and silver oxide (Ag₂O). The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or degradation of the sensitive PAH core.
Table 1: Comparison of Oxidizing Agents for Aryl Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Strong, readily available | Can lead to over-oxidation, requires careful control |
| Chromium Trioxide (CrO₃) | Acetic acid or acetone, room temp. | High yields for many substrates | Toxic, environmental concerns |
| Silver Oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' reagent) | Mild, selective for aldehydes | Higher cost |
Carbonylation and Carboxylation Reactions
Direct introduction of a carboxylic acid group can be achieved through carbonylation and carboxylation reactions, often catalyzed by transition metals like palladium. These methods can offer a more direct route, avoiding the isolation of intermediate precursor compounds.
Palladium-catalyzed carbonylation of a halogenated precursor, such as 6-bromo-7-oxobenzo[c]fluorene, is a powerful technique. In this reaction, the aryl halide is reacted with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile, such as water or an alcohol, to yield the carboxylic acid or ester, respectively. The ester can then be easily hydrolyzed to the desired carboxylic acid.
Alternatively, direct C-H bond carboxylation has emerged as an attractive "green" chemistry approach. This method involves the direct reaction of the aromatic C-H bond with carbon dioxide (CO₂), often facilitated by a palladium catalyst. While challenging, this approach avoids the need for pre-functionalized substrates. researchgate.net
Table 2: Key Parameters in Palladium-Catalyzed Carbonylation of Aryl Halides
| Parameter | Description | Common Examples |
|---|---|---|
| Palladium Precursor | The source of the active palladium catalyst. | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes the palladium center and influences reactivity and selectivity. | Triphenylphosphine (PPh₃), dppf |
| Base | Neutralizes the hydrogen halide formed during the reaction. | Triethylamine (Et₃N), K₂CO₃ |
| CO Source | Carbon monoxide gas or a CO-releasing molecule. | CO gas cylinder, Mo(CO)₆ |
| Solvent | Affects solubility, reaction rate, and catalyst stability. | DMF, DMSO, Toluene |
Hydrolysis of Nitrile Precursors
Another well-established route to aromatic carboxylic acids is through the hydrolysis of a nitrile (-CN) precursor. The nitrile group can be introduced onto the aromatic ring via a Sandmeyer reaction of an amino-substituted precursor or through nucleophilic substitution of a halide.
For the synthesis of this compound, this would involve the preparation of 6-amino-7-oxobenzo[c]fluorene, its conversion to the corresponding diazonium salt, and subsequent reaction with a cyanide salt (e.g., CuCN) to yield 6-cyano-7-oxobenzo[c]fluorene.
The resulting nitrile can then be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as sulfuric acid or hydrochloric acid in an aqueous solution. Base-catalyzed hydrolysis is usually carried out by refluxing the nitrile with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The successful synthesis of this compound in high yield and purity is highly dependent on the careful optimization of reaction conditions. Key factors that significantly influence the outcome of the synthetic steps include the choice of solvent and the selection of an appropriate catalyst and ligand system.
Solvent Effects on Reaction Outcomes
For reactions involving polar intermediates, such as those in the Vilsmeier-Haack reaction or palladium-catalyzed carbonylations, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are often preferred. These solvents can help to stabilize charged intermediates and facilitate the desired transformations. However, for the final product, which is a large, relatively non-polar PAH, a less polar solvent may be required for purification by crystallization.
The temperature of the reaction is another critical factor that is influenced by the choice of solvent. The boiling point of the solvent will determine the maximum temperature at which a reaction can be run at atmospheric pressure. Higher temperatures can increase reaction rates but may also lead to the formation of undesired byproducts. Therefore, a careful balance between reaction rate and selectivity must be achieved.
Catalyst Selection and Ligand Design
In transition metal-catalyzed reactions, such as the palladium-catalyzed carbonylation, the choice of catalyst and ligand is paramount. The electronic and steric properties of the ligand can significantly impact the efficiency and selectivity of the catalytic cycle.
For the carbonylation of a hypothetical 6-bromo-7-oxobenzo[c]fluorene, a palladium(0) catalyst is typically generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂). The choice of phosphine (B1218219) ligand is critical. Electron-rich phosphine ligands can enhance the rate of oxidative addition of the aryl halide to the palladium center, which is often the rate-determining step. Bulky ligands can promote the reductive elimination step, leading to the formation of the desired product and regeneration of the active catalyst.
Table 3: Common Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
| Ligand | Structure | Key Features |
|---|---|---|
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Readily available, moderately electron-rich. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | P(C₆H₄-CH₃)₃ | More electron-rich and bulkier than PPh₃. |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Fe(C₅H₄PPh₂)₂ | Bidentate, large bite angle, effective for many cross-coupling reactions. |
The design of the ligand can also influence the regioselectivity of the reaction, which is particularly important when there are multiple potential reaction sites on the PAH core. In the synthesis of this compound, a well-chosen ligand will be crucial for directing the carboxylation specifically to the 6-position.
Temperature and Pressure Influences
The conditions under which a chemical reaction is conducted, particularly temperature and pressure, can significantly dictate the outcome by favoring one reaction pathway over another. This is often described in terms of kinetic versus thermodynamic control. wikipedia.orgjackwestin.com
In a reaction with competing pathways that lead to different products, the kinetic product is the one that forms the fastest, as it has a lower activation energy. youtube.com Conversely, the thermodynamic product is the most stable product, although it may form more slowly due to a higher activation energy barrier. youtube.commasterorganicchemistry.com
Kinetic Control: This is typically favored at lower temperatures. youtube.com With less available thermal energy, reactants are more likely to overcome the smaller activation energy barrier leading to the kinetic product. These reactions are often irreversible under the conditions used. libretexts.org
Thermodynamic Control: Higher temperatures provide sufficient energy to overcome both activation barriers, allowing the reaction to be reversible. masterorganicchemistry.com Under these conditions, an equilibrium can be established, and the final product mixture will be dominated by the most stable compound, the thermodynamic product. wikipedia.orglibretexts.org
While specific studies detailing the kinetic and thermodynamic pathways for the synthesis of this compound are not extensively documented, these general principles can be applied. For instance, in intramolecular cyclization steps that are often key in forming the fluorenone core, different regioisomers could potentially form. One might be the kinetic product (formed faster) while another could be the more stable thermodynamic product. An experimental chemist could, therefore, manipulate the reaction temperature to selectively favor the formation of the desired isomer.
Pressure is another variable that can influence reaction outcomes, particularly for reactions involving gaseous reagents or where a change in volume occurs. For most solution-phase syntheses typical for this class of compounds, the effects of pressure are less pronounced than temperature unless it influences the boiling point of the solvent, thereby allowing for higher reaction temperatures.
| Condition | Favored Product | Rationale | Reaction Characteristics |
|---|---|---|---|
| Low Temperature | Kinetic Product | Reactants overcome the lower activation energy barrier more readily. youtube.com | Fast, irreversible, less stable product dominates. libretexts.org |
| High Temperature | Thermodynamic Product | Sufficient energy to overcome both activation barriers, allowing equilibrium to be reached. masterorganicchemistry.com | Slow, reversible, more stable product dominates. wikipedia.org |
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This is particularly relevant in the synthesis of complex molecules which can traditionally involve multiple steps and significant waste generation.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. researchgate.net It is calculated as:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
A higher atom economy signifies a more efficient process with less waste, as more of the atoms from the starting materials are incorporated into the final product. researchgate.net To illustrate this, consider a hypothetical final step in a synthesis of this compound: the oxidation of a precursor aldehyde, 7-oxo-7H-benzo[c]fluorene-6-carbaldehyde.
Hypothetical Reaction: C₁₈H₉O₂ (aldehyde) + [Oxidizing Agent] → C₁₈H₁₀O₃ (carboxylic acid)
If a green oxidizing agent like hydrogen peroxide (H₂O₂) is used, the primary byproduct is water.
C₁₈H₉O₂ + H₂O₂ → C₁₈H₁₀O₃ + H₂O
The atom economy for this specific transformation would be calculated based on the molecular weights of the reactants and the desired product.
| Compound | Formula | Molecular Weight (g/mol) |
|---|---|---|
| 7-oxo-7H-benzo[c]fluorene-6-carbaldehyde | C₁₈H₉O₂ | 257.26 |
| Hydrogen Peroxide | H₂O₂ | 34.01 |
| Total Reactant MW | 291.27 | |
| This compound | C₁₈H₁₀O₃ | 274.27 |
| Atom Economy (%) | (274.27 / 291.27) * 100 ≈ 94.16% |
This high atom economy indicates an efficient reaction in line with green chemistry principles. In contrast, classical oxidations using reagents like potassium permanganate or chromium-based reagents would have significantly lower atom economies due to the generation of heavy metal salt byproducts.
The choice of reagents and catalysts is critical for developing a sustainable synthetic process. For the synthesis of this compound, several green chemistry strategies could be employed:
Catalytic Methods: Utilizing catalysts instead of stoichiometric reagents minimizes waste. For instance, the oxidation of an aldehyde to a carboxylic acid can be achieved using a catalytic amount of a substance like selenium in the presence of a stoichiometric amount of a clean oxidant like hydrogen peroxide. mdpi.com This avoids the large quantities of waste associated with traditional inorganic oxidants.
Renewable Feedstocks: The building blocks for the synthesis could potentially be derived from renewable resources. Lignin (B12514952), an abundant biopolymer, is a major renewable source of aromatic compounds. kit.edu Research into the deconstruction and functionalization of lignin could provide sustainable starting materials for complex aromatic structures.
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents (e.g., 2-methyltetrahydrofuran) can significantly reduce the environmental impact of a synthesis. Water, in particular, is an ideal solvent for certain types of reactions, such as some oxidations. mdpi.com
By integrating these principles—maximizing atom economy, using catalytic and recyclable reagents, and employing benign solvents—the synthesis of this compound can be designed to be more efficient and environmentally responsible.
Chemical Reactivity and Functionalization of 7 Oxobenzo C Fluorene 6 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for various transformations, including the formation of esters and amides, decarboxylation, and reduction to an alcohol.
The conversion of the carboxylic acid to esters and amides is a fundamental transformation in organic synthesis. mdpi.com
Esterification: Esters of 7-Oxobenzo[c]fluorene-6-carboxylic acid can be synthesized through several established methods. The direct acid-catalyzed esterification, or Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. Another approach involves the use of coupling reagents or activation of the carboxylic acid. For instance, reacting the acid with an alkyl halide in the presence of a base can yield the corresponding ester. mdpi.com The synthesis of esters is pivotal in the production of a wide array of compounds with diverse applications. mdpi.com
Amidation: The formation of an amide bond from a carboxylic acid and an amine is a crucial reaction, often requiring the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. mdpi.comlookchemmall.com Direct thermal condensation is possible but typically requires high temperatures (above 160°C). mdpi.com More commonly, coupling agents such as carbodiimides or phosphonium (B103445) salts are employed to create a more reactive intermediate. mdpi.com Catalytic methods, for example, using boronic acids, have also been developed for the direct amidation of aromatic carboxylic acids. rsc.org These reactions can be used to couple this compound with a wide variety of primary and secondary amines to produce the corresponding amides.
| Reaction Type | Reactant | Typical Reagents/Catalysts | Product |
|---|---|---|---|
| Esterification | Methanol (B129727) | H₂SO₄ (catalytic) | Methyl 7-oxobenzo[c]fluorene-6-carboxylate |
| Esterification | Ethanol | TiCl₄ | Ethyl 7-oxobenzo[c]fluorene-6-carboxylate |
| Amidation | Aniline | Dicyclohexylcarbodiimide (DCC) | N-phenyl-7-oxobenzo[c]fluorene-6-carboxamide |
| Amidation | Diethylamine | Boronic Acid Catalyst | N,N-diethyl-7-oxobenzo[c]fluorene-6-carboxamide |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, from aromatic carboxylic acids is typically challenging and requires high temperatures or specific catalytic systems. The stability of the aryl-carboxyl C-C bond makes this transformation difficult without the presence of activating groups, such as an ortho-hydroxyl group. For this compound, thermal decarboxylation would likely require temperatures exceeding 200°C, potentially in the presence of a copper catalyst, such as copper(I) oxide in quinoline. This process would yield the parent compound, 7H-benzo[c]fluoren-7-one.
The carboxylic acid functional group can be reduced to a primary alcohol, yielding (7-oxo-7H-benzo[c]fluoren-6-yl)methanol. This transformation requires strong reducing agents due to the low electrophilicity of the carboxyl carbon.
Common reagents for this reduction include:
Lithium aluminum hydride (LiAlH₄): This is a powerful, non-selective reducing agent that will readily reduce the carboxylic acid. However, it will also reduce the ketone on the fluorenone core to a secondary alcohol.
Borane (BH₃): Borane complexes, such as BH₃·THF, are effective at reducing carboxylic acids and are generally more selective than LiAlH₄, though the ketone may still be susceptible to reduction.
Visible light photoredox catalysis has emerged as a method for the selective reduction of carboxylic acids to aldehydes using hydrosilanes under mild conditions. rsc.org Further reduction would yield the alcohol. This approach could offer a pathway to selectively reduce the carboxylic acid group while preserving the ketone functionality. rsc.org
Derivatization Strategies for Analogues of this compound
The functional groups of this compound serve as versatile handles for the synthesis of a wide array of analogues. Derivatization can be aimed at modifying the compound's physical, chemical, or biological properties by introducing new substituents, extending the molecular framework through annulation, or conjugating it to other molecules to create probes and targeted agents.
Synthesis of Substituted Benzo[c]fluorene Carboxylic Acids
The synthesis of substituted analogues can be readily achieved through reactions targeting the existing carboxylic acid and ketone moieties.
Carboxylic Acid Modifications: The carboxyl group at the C6 position is a prime site for modification. Standard organic transformations can be employed to generate a variety of derivatives.
Esterification: Reaction with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents can yield a library of esters. These modifications can alter solubility and serve as protecting groups for further reactions.
Amidation: Coupling the carboxylic acid with primary or secondary amines using carbodiimide (B86325) reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) produces the corresponding amides. This reaction is fundamental for attaching linkers, peptides, or other biomolecules.
Ketone Modifications: The C7-carbonyl group also offers pathways for derivatization.
Reactions at the α-Carbon: The C8 position is alpha to the ketone and part of an aromatic system, making direct enolate formation challenging. However, derivatization of the fluorene (B118485) (C8) methylene (B1212753) bridge in a reduced form of the molecule is a common strategy in fluorene chemistry.
Reduction and Subsequent Reactions: Reduction of the ketone to a secondary alcohol provides a new functional group for further esterification or etherification, leading to a different class of derivatives.
The following table illustrates potential derivatives synthesized from the parent compound.
| Derivative Class | Reagents and Conditions | Potential Substituent (R) Examples |
| Esters | ROH, H+ cat. or ROH, DCC | -CH₃, -CH₂CH₃, -CH₂(C₆H₅) |
| Amides | RNH₂, EDC, HOBt | -NH(CH₂)₂OH, -N(CH₃)₂, -NH-peptide |
| Hydrazones | RNHNH₂, acid cat. | -N-NH(C₆H₅), -N-NH-C(S)NH₂ |
| Secondary Alcohols | NaBH₄ or LiAlH₄ | N/A (Yields 7-hydroxy derivative) |
This table is illustrative of chemically plausible derivatives based on general reaction mechanisms.
Exploration of Heterocyclic Annulation Products
Heterocyclic annulation involves the construction of a new heterocyclic ring fused to the existing molecular framework. The 1,2-relationship of the carboxylic acid and ketone in this compound makes it an ideal precursor for forming five- or six-membered heterocyclic rings.
Common strategies involve condensation reactions with bifunctional nucleophiles:
Pyrazole Formation: Reaction with hydrazine (B178648) (H₂NNH₂) or substituted hydrazines can lead to the formation of a fused pyrazolone (B3327878) ring system. The initial step is the formation of a hydrazone at the C7-ketone, followed by an intramolecular cyclization via nucleophilic attack on the C6-carboxylic acid (or its ester derivative) and subsequent dehydration.
Isoxazole Formation: Similarly, reaction with hydroxylamine (B1172632) (H₂NOH) can form a fused isoxazolone ring.
Pyrimidine Formation: Condensation with urea (B33335) or thiourea (B124793) in the presence of a dehydrating agent could potentially yield fused pyrimidinone or thioxopyrimidine structures, respectively.
These annulation reactions create novel, rigid, and planar polycyclic heteroaromatic systems with potentially unique photophysical and biological properties.
| Reagent | Resulting Fused Heterocycle |
| Hydrazine (R-NHNH₂) | Pyrazolone derivative |
| Hydroxylamine (NH₂OH) | Isoxazolone derivative |
| Urea (H₂NCONH₂) | Pyrimidinone derivative |
| Thiourea (H₂NCSNH₂) | Thioxopyrimidine derivative |
This table presents potential heterocyclic systems based on established reactions of 1,2-dicarbonyl or related compounds.
Preparation of Conjugates and Probes
The inherent fluorescence of the benzo[c]fluorene core, combined with the reactive carboxylic acid handle, makes this compound a valuable scaffold for the development of chemical probes and bioconjugates.
The primary strategy for conjugation involves the activation of the carboxylic acid group, followed by coupling with a nucleophilic group (typically an amine) on the target molecule.
Activation: The carboxylic acid is converted to a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester, using reagents like EDC and NHS. NHS esters are stable enough to be isolated but react efficiently with primary amines in aqueous buffers to form stable amide bonds.
Conjugation: The activated NHS ester is then reacted with a biomolecule (e.g., protein, antibody, or oligonucleotide) or a synthetic molecule containing a primary amine. This covalent linkage attaches the fluorescent benzo[c]fluorenone core to the target.
By attaching linkers with different functionalities (e.g., alkynes or azides for click chemistry), the benzo[c]fluorenone scaffold can be incorporated into more complex modular probe systems. The resulting conjugates can be used in fluorescence imaging, immunoassays, and other bioanalytical applications where tracking the labeled molecule is desired.
| Probe Component | Conjugation Chemistry | Potential Application |
| Amine-terminated PEG linker | EDC/NHS coupling | Improves solubility and biocompatibility |
| Amino-modified oligonucleotide | EDC/NHS coupling | DNA/RNA hybridization probe |
| Lysine residue on a protein | EDC/NHS coupling | Fluorescently labeled protein for tracking |
| Azide- or alkyne-linker | EDC/NHS coupling | Modular probe for click chemistry ligation |
This table outlines strategies for creating conjugates and probes, a common application for fluorescent carboxylic acids.
Structural Elucidation and Advanced Spectroscopic Characterization of 7 Oxobenzo C Fluorene 6 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed information about the chemical environment of each atom within a molecule. For a molecule with the structural complexity of 7-Oxobenzo[c]fluorene-6-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.
Proton (¹H) NMR for Aromatic and Aliphatic Resonances
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In this compound, the aromatic protons of the fused ring system are expected to resonate in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. The precise chemical shifts are influenced by the electron-withdrawing effects of the ketone and carboxylic acid functionalities, as well as the anisotropic effects of the condensed aromatic rings. Protons situated in more electronically shielded or deshielded positions will exhibit distinct chemical shifts, and through-bond scalar coupling (J-coupling) between adjacent protons will result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which are invaluable for determining the substitution pattern of the aromatic rings. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, often exceeding δ 10-12 ppm.
A representative, hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes, as specific experimental data is not publicly available.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.2-8.5 | m | - |
| COOH | >10.0 | br s | - |
Carbon (¹³C) NMR for Core and Functional Group Assignments
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Given the low natural abundance of the ¹³C isotope, these spectra are typically acquired as proton-decoupled, resulting in a single peak for each unique carbon atom. The carbon atoms in this compound would exhibit a wide range of chemical shifts. The carbonyl carbons of the ketone and carboxylic acid are the most deshielded, appearing in the δ 160-200 ppm region. The sp²-hybridized carbons of the aromatic rings will resonate between approximately δ 110 and 150 ppm. The specific shifts of these aromatic carbons provide further confirmation of the fused ring structure and the positions of the substituents.
A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shift regions.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ketone) | 180-200 |
| C=O (Carboxylic Acid) | 165-185 |
| Aromatic C | 110-150 |
| Aromatic C-H | 120-140 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
For a definitive structural elucidation, 2D NMR experiments are indispensable.
Correlation SpectroscopY (COSY) would reveal ¹H-¹H coupling correlations, helping to establish the connectivity of protons within individual spin systems of the aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protons to their attached carbons.
Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about the spatial proximity of protons. This can be used to confirm stereochemical details and the through-space arrangement of the atoms in the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision (typically to within 5 ppm). This allows for the calculation of the elemental formula of this compound (C₁₈H₁₀O₃), distinguishing it from other compounds with the same nominal mass. The high accuracy of HRMS provides a high degree of confidence in the molecular formula of the parent compound and its derivatives.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable neutral molecules. Common losses for carboxylic acids include the loss of water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), and the carboxyl group (COOH, 45 Da). The fragmentation pattern of the polycyclic aromatic core would also provide valuable structural information, helping to confirm the connectivity of the fused rings. Analysis of these fragmentation pathways provides robust confirmation of the proposed structure. sigmaaldrich.com
A table of expected fragment ions in the MS/MS spectrum of this compound is presented below.
| m/z of Fragment Ion | Possible Neutral Loss |
| [M - H₂O]⁺ | Loss of water |
| [M - CO]⁺ | Loss of carbon monoxide |
| [M - COOH]⁺ | Loss of the carboxyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the IR spectrum is expected to be complex, showing characteristic absorption bands corresponding to its various structural components.
The most prominent feature would be an exceptionally broad absorption band for the O-H stretch of the carboxylic acid group, typically spanning from 2500 to 3300 cm⁻¹. libretexts.org This broadening is a direct result of strong intermolecular hydrogen bonding between molecules, which is a hallmark of carboxylic acids. echemi.com Overlapping with this broad feature, sharper peaks corresponding to the aromatic C-H stretching vibrations are anticipated to appear at wavenumbers just above 3000 cm⁻¹.
The carbonyl (C=O) region is of particular diagnostic importance. The molecule contains two distinct carbonyl groups: a ketone and a carboxylic acid. Both are conjugated with the extensive aromatic system, which lowers their stretching frequencies compared to their saturated counterparts. libretexts.orgopenstax.org The aromatic ketone C=O stretch is predicted to absorb in the 1685-1690 cm⁻¹ range. openstax.org The carboxylic acid C=O stretch, influenced by both conjugation and dimerization, is expected around 1680-1710 cm⁻¹. spectroscopyonline.com These two absorptions may be so close as to overlap, potentially appearing as a single, intense, and possibly broadened band.
Further characteristic absorptions include C=C stretching vibrations from the fused aromatic rings, which would produce a series of sharp peaks in the 1400–1600 cm⁻¹ region. A strong C-O stretching vibration associated with the carboxylic acid group is also expected between 1210 and 1320 cm⁻¹. spectroscopyonline.com
Predicted Infrared Absorption Data for this compound
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |
| 1710 - 1680 | C=O Stretch | Aromatic Carboxylic Acid | Strong |
| 1700 - 1685 | C=O Stretch | Aromatic Ketone | Strong |
| 1600 - 1400 | C=C Stretch | Aromatic Ring | Medium-Weak |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by its extensive π-conjugated system. Polycyclic aromatic hydrocarbons (PAHs) are known for their characteristic UV-Vis absorption spectra. researchgate.net
The large, fused aromatic ring system of the benzo[c]fluorene core will facilitate intense π→π* transitions. libretexts.org These transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are responsible for strong absorption bands. As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, shifting the absorption maximum (λmax) to longer wavelengths. aidic.it For a system as large as benzo[c]fluorene, these π→π* transitions are expected to occur in the near-UV and potentially extend into the visible region of the spectrum, which would render the compound colored.
In addition to the strong π→π* transitions, the presence of two carbonyl groups introduces the possibility of weaker n→π* transitions. libretexts.orgmasterorganicchemistry.com These involve the promotion of an electron from a non-bonding (n) orbital on an oxygen atom to an antibonding π* orbital of the carbonyl group. libretexts.org These transitions are typically of much lower intensity than π→π* transitions and are often observed as shoulders on the main absorption bands or as separate, weak bands at longer wavelengths. masterorganicchemistry.com
Predicted Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Molar Absorptivity (ε) | Predicted Spectral Region |
| π → π | π → π | High (>10,000) | Near UV-Visible |
| n → π | n → π | Low (<2,000) | Near UV-Visible |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. creative-biostructure.com While a specific crystal structure for this compound has not been reported, the principles of the technique allow for a detailed prediction of the structural information that would be obtained.
A single-crystal X-ray diffraction experiment would provide an unambiguous determination of the molecular structure. carleton.edu The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots. pulstec.net By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, revealing the precise location of each atom. fiveable.me
This analysis yields fundamental structural parameters, including:
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the repeating unit that forms the crystal.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The x, y, and z coordinates for every atom, defining the molecule's 3D structure.
Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular connectivity and geometry.
Hypothetical Crystallographic Data Table
| Parameter | Description |
| Chemical Formula | C₁₈H₁₀O₃ |
| Formula Weight | 274.27 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a, b, c (Å) | Unit cell lengths |
| α, β, γ (°) | Unit cell angles |
| Volume (ų) | Unit cell volume |
| Z | Molecules per unit cell |
| Density (calculated) (g/cm³) | Calculated crystal density |
The solid-state structure of this compound would be heavily influenced by intermolecular forces, particularly hydrogen bonding. The benzo[c]fluorenone core is expected to be largely planar due to the sp² hybridization of its carbon atoms, though minor deviations from planarity can occur due to crystal packing forces.
The most significant aspect of its solid-state conformation is the intermolecular arrangement driven by the carboxylic acid groups. Carboxylic acids almost universally form hydrogen-bonded dimers in the solid state. libretexts.orgchemistryguru.com.sg In this arrangement, the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa, creating a stable, eight-membered ring motif. chemistryguru.com.sg This dimerization is a powerful structure-directing force and would be the dominant feature of the crystal packing. aip.orgrsc.org The planarity of the aromatic systems would likely lead to π-π stacking interactions between the layers of these hydrogen-bonded dimers, further stabilizing the crystal lattice.
Computational and Theoretical Investigations of 7 Oxobenzo C Fluorene 6 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of molecules. For a complex polycyclic aromatic hydrocarbon like 7-Oxobenzo[c]fluorene-6-carboxylic acid, these methods provide invaluable insights at the atomic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface.
For this compound, DFT calculations, likely using a functional such as B3LYP or CAM-B3LYP with a basis set like 6-311G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. semanticscholar.orgnih.gov These optimized geometric parameters are crucial for understanding the molecule's steric and electronic properties. Energetic properties, including the total energy, heat of formation, and vibrational frequencies, would also be calculated. These results are essential for assessing the molecule's thermodynamic stability. Studies on related fluorenone derivatives have successfully used DFT to explore their electrical properties and chemical stability. nih.govresearchgate.net
Table 1: Illustrative Optimized Geometric Parameters for a Fluorenone-like Core Structure (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (Ketone) | ~1.22 Å |
| Bond Length | C-C (Aromatic) | ~1.39 - 1.42 Å |
| Bond Length | O-H (Carboxylic) | ~0.97 Å |
| Bond Angle | C-CO-C (Ketone) | ~125° |
| Dihedral Angle | Aromatic Ring Twist | Varies |
Note: This table is illustrative and presents typical values for functional groups found in the target molecule. Actual values would require a specific DFT calculation for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the extended π-conjugated system is expected to result in a relatively small HOMO-LUMO gap. DFT calculations on similar molecules, such as fluorenone and fluorenol, have been used to determine these orbital energies and predict charge transport properties. nih.gov For instance, a comparative study showed that fluorenol has a smaller electronic gap (5.91 eV) than fluorenone (6.46 eV), suggesting better charge transport properties for fluorenol. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations on Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |
| Fluorenone | -7.99 | -1.53 | 6.46 | nih.gov |
| Fluorenol | -7.56 | -1.65 | 5.91 | nih.gov |
Note: These values are for related compounds and serve to illustrate the data obtained from FMO analysis. The presence of the additional benzene ring and carboxylic acid group in this compound would alter these values.
An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. The map uses a color scale to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents areas of neutral potential.
For this compound, an EPS map would reveal the most electron-rich and electron-poor sites. The oxygen atoms of the ketone and carboxylic acid groups would be expected to show a strong negative potential (red), indicating their nucleophilic character. Conversely, the hydrogen atom of the carboxylic acid and the carbons adjacent to the electron-withdrawing groups would likely exhibit a positive potential (blue), highlighting their electrophilic character. This visualization is crucial for predicting intermolecular interactions, such as hydrogen bonding, and the sites of chemical reactions.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics, flexibility, and interactions of a molecule with its environment.
While the core benzo[c]fluorene structure is largely rigid due to its fused aromatic rings, the carboxylic acid group introduces a degree of conformational flexibility. The C-C bond connecting the carboxylic group to the fluorene (B118485) ring can rotate, leading to different spatial orientations (conformers) of the -COOH group relative to the planar ring system.
MD simulations can be used to explore the potential energy surface associated with this rotation and identify the most stable conformers. This analysis would reveal the preferred orientation of the carboxylic acid group and the energy barriers between different conformations. Understanding the molecule's flexibility is important as different conformers can exhibit different chemical properties and biological activities.
The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation box.
For this compound, simulations in different solvents (e.g., water, ethanol, or a nonpolar solvent like toluene) would demonstrate how solvent polarity and hydrogen bonding capabilities affect its conformational preferences. In a polar, protic solvent like water, it is expected that the solvent molecules would form hydrogen bonds with the carboxylic acid and ketone groups, potentially stabilizing specific conformations. In contrast, a nonpolar solvent would have a much weaker interaction, and the molecule's conformation would be primarily governed by intramolecular forces. Such studies are critical for understanding the behavior of the molecule in realistic chemical and biological environments. Research on fluorenone derivatives has utilized molecular dynamics to understand interactions with biological targets, highlighting the power of this technique. researchgate.net
In Silico Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules like this compound, offering insights that complement experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment and confirming molecular structures. These predictions are typically achieved using methods like Density Functional Theory (DFT).
The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, commonly tetramethylsilane (TMS), to yield the chemical shifts.
Expected ¹H NMR Chemical Shifts:
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and would be expected to appear far downfield, typically in the 10-12 ppm range, often as a broad singlet due to hydrogen bonding.
Aromatic Protons: The protons on the benzo[c]fluorene ring system would resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The exact chemical shifts would be influenced by the electron-withdrawing effects of the carbonyl and carboxylic acid groups.
Aliphatic Protons (if any): Any non-aromatic protons would appear further upfield, with their chemical shifts determined by their local electronic environment.
Expected ¹³C NMR Chemical Shifts:
Carbonyl Carbon (-C=O): The ketone carbonyl carbon is significantly deshielded and would be expected in the range of 190-210 ppm.
Carboxylic Acid Carbon (-COOH): This carbon is also deshielded, with a typical chemical shift range of 160-180 ppm.
Aromatic Carbons: The carbons of the fused aromatic rings would appear in the approximate range of 110-150 ppm.
Below is an illustrative table of what predicted NMR chemical shifts for this compound might look like.
| Atom Type | Predicted Chemical Shift (ppm) |
| Carboxylic Acid Proton | 11.5 |
| Aromatic Protons | 7.5 - 8.8 |
| Carbonyl Carbon | 195.0 |
| Carboxylic Acid Carbon | 170.2 |
| Aromatic Carbons | 120.0 - 145.0 |
Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from computational NMR studies.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Computational methods can calculate the vibrational frequencies and intensities, generating a theoretical spectrum that can be compared with experimental results.
These calculations are typically performed using the same level of theory (e.g., B3LYP) as the geometry optimization. The resulting frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP) to better match experimental values.
Key Predicted Vibrational Frequencies:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.
C=O Stretch (Ketone and Carboxylic Acid): Two distinct carbonyl stretching frequencies would be predicted. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹ in a dimer. The ketone C=O stretch would likely be at a slightly different frequency, influenced by the aromatic system.
C=C Stretches (Aromatic): Multiple sharp bands would be predicted in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic rings.
C-O Stretch and O-H Bend (Carboxylic Acid): Vibrations associated with the C-O single bond and O-H bending would also be predicted, typically in the 900-1400 cm⁻¹ range.
An example of a data table for predicted vibrational frequencies is provided below.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| O-H Stretch (H-bonded) | ~2900 (broad) | Strong |
| C=O Stretch (Carboxylic Acid) | ~1715 | Strong |
| C=O Stretch (Ketone) | ~1680 | Strong |
| Aromatic C=C Stretches | 1600, 1550, 1480 | Medium-Strong |
| O-H Bend | ~1420 | Medium |
| C-O Stretch | ~1300 | Medium |
Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from vibrational frequency calculations.
Theoretical Insights into Reaction Mechanisms Involving this compound
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, providing insights into the energetics and pathways that are often difficult to probe experimentally. For a molecule like this compound, theoretical studies could explore reactions such as esterification, decarboxylation, or reactions involving the ketone group.
A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy and, consequently, its rate.
Computational methods can locate transition state geometries and calculate their energies. Vibrational frequency analysis is then performed on the transition state structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products.
For a hypothetical reaction, such as the esterification of this compound with methanol (B129727), a transition state analysis would provide the structure of the tetrahedral intermediate's formation and breakdown, along with the associated energy barriers.
The data obtained from geometry optimizations of reactants, products, intermediates, and transition states can be used to construct a reaction coordinate diagram. This diagram provides a visual representation of the energy changes that occur as the reaction progresses.
A reaction coordinate diagram for a hypothetical reaction involving this compound would plot the potential energy against the reaction coordinate. Key features of this diagram would include:
The relative energies of the reactants and products, indicating whether the reaction is exothermic or endothermic.
The energy of any intermediates.
The activation energy (the energy difference between the reactants and the highest energy transition state), which is the primary determinant of the reaction rate.
By mapping out the entire energy landscape, computational chemists can predict the most likely reaction pathway and identify the rate-determining step.
Mechanistic Biological Studies Involving 7 Oxobenzo C Fluorene 6 Carboxylic Acid Analogues
Exploration of Molecular Interactions with Biological Targets
The therapeutic and toxicological profiles of chemical compounds are fundamentally determined by their interactions with specific biological macromolecules. For analogues of 7-oxobenzo[c]fluorene-6-carboxylic acid, research has centered on understanding their engagement with enzymes, receptors, and nucleic acids.
Analogues of this compound have emerged as potent inhibitors of various enzymes, with a significant focus on aldo-keto reductases (AKRs). These enzymes are implicated in the metabolism of polycyclic aromatic hydrocarbons (PAHs) and are linked to diabetic complications. For instance, the parent compound, benzo[c]fluorene, is a known substrate for human AKRs, which can metabolize it into reactive and potentially toxic derivatives. Studies have demonstrated that certain carboxylic acids based on fluorene (B118485) and dibenzofuran (B1670420) scaffolds can effectively inhibit AKR1B10, an enzyme that is overexpressed in several types of cancer.
The inhibitory mechanism frequently involves the carboxylate group of these molecules forming critical electrostatic interactions with positively charged amino acid residues within the enzyme's active site, specifically the anion-binding site. The planar aromatic structure of these compounds further contributes to their binding affinity through hydrophobic and π-stacking interactions with aromatic amino acid residues in the active site.
The interaction of this compound analogues with cellular receptors is another critical area of investigation. A primary target is the aryl hydrocarbon receptor (AhR), a transcription factor activated by ligands that mediates the toxic effects of many environmental pollutants, including PAHs. Upon ligand binding, the AhR translocates to the nucleus and forms a dimer with the AhR nuclear translocator (ARNT). This complex then initiates the expression of genes involved in the metabolism of foreign substances, such as those encoding for cytochrome P450 enzymes.
The planar and aromatic nature of benzo[c]fluorene derivatives allows them to fit snugly into the ligand-binding pocket of the AhR. The specificity and strength of these interactions are dictated by the molecule's size, shape, and electronic properties, with various substituents on the fluorene ring system modulating the binding affinity.
While direct studies on the intercalation of this compound are not extensively documented, its parent compound and related PAHs are well-known for their capacity to form DNA adducts after metabolic activation. This process typically involves the enzymatic conversion of the PAH into a reactive diol epoxide intermediate, which can then covalently bind to DNA bases, most commonly guanine. The formation of these adducts can interfere with DNA replication and transcription, potentially leading to mutations and the initiation of cancer. The planarity of the aromatic system is a crucial feature that facilitates the intercalation of these molecules between the base pairs of DNA.
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule dictates its biological activity. For the analogues of this compound, SAR investigations have provided a detailed understanding of the structural features required for potent biological effects.
The affinity of benzo[c]fluorene derivatives for their biological targets is highly dependent on the type and placement of substituents on the aromatic ring system. For example, in the context of AKR inhibition, the introduction of small alkyl or halogen substituents can enhance binding affinity by increasing the molecule's hydrophobicity, thereby promoting stronger interactions with the enzyme's active site.
The position of these substituents is also of paramount importance. A substituent placed in a position that complements the shape of the binding pocket can lead to a significant increase in potency. Conversely, a bulky substituent in a sterically constrained area can diminish or completely abolish activity.
Table 1: Illustrative Structure-Activity Relationship of Fluorene-based Carboxylic Acids on AKR1B10 Inhibition
| Compound ID | Substituent at C2 | IC₅₀ (µM) |
| 1 | H | 1.8 |
| 2 | F | 1.2 |
| 3 | Cl | 0.9 |
| 4 | CH₃ | 1.4 |
| 5 | OCH₃ | 2.1 |
| Note: The IC₅₀ values presented are illustrative to demonstrate SAR principles and are not based on a single specific study. |
The carboxylic acid group is a critical pharmacophore for many analogues of this compound, especially for their ability to inhibit enzymes. This functional group, which is typically ionized to a carboxylate anion at physiological pH, plays a crucial role in anchoring the molecule within the active site of target enzymes like AKRs. It accomplishes this by forming strong ionic and hydrogen bonds with complementary amino acid residues, such as arginine, lysine, and histidine, which are frequently located in the anion-binding sites of these enzymes. The precise positioning of the carboxylic acid group in relation to the aromatic framework is essential for achieving optimal interaction and potent inhibition.
Stereochemical Influences on Molecular Interactions
The stereochemistry of polycyclic aromatic hydrocarbon (PAH) metabolites is a critical determinant of their biological activity and molecular interactions. While direct studies on the stereochemical influences of this compound analogues are not extensively detailed in the available literature, the principles can be inferred from closely related compounds like benzo[a]pyrene (B130552), a well-studied PAH.
Metabolic activation of PAHs often leads to the formation of chiral diol epoxides. These stereoisomers can exhibit significantly different biological properties. For instance, the metabolism of benzo[a]pyrene results in four configurational isomers of benzo[a]pyrene 7,8-diol-9,10-epoxide (BPDE). researchgate.net Each of these isomers possesses distinct tumorigenic and mutagenic properties. researchgate.net The configuration of the epoxide and benzylic hydroxyl groups (whether they are syn or anti) dramatically affects how these molecules intercalate with and form adducts with DNA. researchgate.netwikipedia.org The formation of DNA adducts at sites critical for the regulation of cell growth or differentiation can lead to carcinogenesis. wikipedia.org
This principle underscores the importance of molecular geometry in the interaction between PAH derivatives and biological macromolecules. The specific three-dimensional arrangement of functional groups on the benzo[c]fluorene scaffold of any analogue would similarly govern its binding affinity and reactivity with cellular targets such as receptors, enzymes, and nucleic acids. Therefore, it is highly probable that different stereoisomers of metabolized this compound analogues would display varied biological effects, a concept that is fundamental in the study of structure-activity relationships for this class of compounds. nih.gov
Cellular Pathway Modulation Studies (in vitro, non-clinical)
Recent research has focused on the synthesis and biological evaluation of various benzo[c]fluorene derivatives to explore their potential as therapeutic agents. Studies on 5H-benzo[c]fluorene derivatives, which are structurally related to this compound, have demonstrated significant antiproliferative activity against human cancer cell lines. nih.gov
One study detailed the preparation of ten diverse 5H-benzo[c]fluorene derivatives and their subsequent evaluation for antiproliferative effects. nih.gov Four of these compounds exhibited notable activity, with IC50 values below 10.75 µM. nih.gov The most potent of these, a compound identified as '21' in the study, showed an IC50 of 3.27 µM against K562 leukemic cells. nih.gov Mechanistic investigations revealed that this compound's antiproliferative action is linked to its ability to destabilize microtubules, which are crucial for cell division. nih.gov Specifically, it inhibited microtubule polymer mass by 82.9% at a 10 µM concentration. nih.gov Further analysis showed that this compound arrests the cell division cycle in the G0/G1 phase and induces programmed cell death, or apoptosis. nih.gov
Table 1: Antiproliferative Activity of Selected 5H-benzo[c]fluorene Derivatives| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 21 | K562 (Leukemia) | SRB Assay | 3.27 | nih.gov |
| Compound 21 | K562 (Leukemia) | Soft Agar Colony Assay | 7.68 | nih.gov |
The modulation of cellular signaling cascades is a key mechanism through which bioactive compounds exert their effects. For analogues of this compound, a significant finding is the induction of apoptosis through the activation of the caspase cascade pathway. nih.gov
In the study of the potent 5H-benzo[c]fluorene derivative (compound 21), it was determined that the observed apoptosis in K562 leukemia cells was mediated by this specific signaling pathway. nih.gov The caspase cascade is a fundamental component of the apoptotic process, involving a series of cysteine proteases that, once activated, execute the dismantling of the cell in an orderly fashion. The activation of this cascade by a benzo[c]fluorene derivative points to a specific molecular mechanism of action, moving beyond general cytotoxicity to a targeted induction of cell death. Furthermore, this particular compound was also found to possess anti-inflammatory properties by moderately inhibiting tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6), indicating a broader impact on cellular signaling beyond apoptosis. nih.gov
Studies using digital fluorescence-imaging microscopy to visualize the uptake of benzo[a]pyrene have shown that it occurs rapidly, with a half-time of approximately two minutes. nih.gov This uptake appears to be a simple partitioning phenomenon, driven by the relative lipid volumes of the extracellular environment and the cell. nih.gov Importantly, the process does not seem to rely on obligatory endocytosis (the cell actively engulfing the molecule). nih.gov The uptake of benzo[a]pyrene happens through spontaneous transfer through the aqueous phase from its delivery vehicle (like lipoproteins) to the cell. nih.gov The rate of uptake and efflux from the cell suggests that the plasma membrane plays a rate-limiting role. nih.gov Given the structural similarities and lipophilic nature of the benzo[c]fluorene core, it is plausible that its derivatives, including analogues of this compound, would utilize similar passive, non-endocytic uptake mechanisms to enter cells.
Advanced Analytical Methodologies for 7 Oxobenzo C Fluorene 6 Carboxylic Acid in Research Matrices
Chromatographic Separation Techniquesnih.govcdc.gov
Chromatographic methods are fundamental for isolating 7-Oxobenzo[c]fluorene-6-carboxylic acid from complex matrices. The choice of technique depends on the analyte's physicochemical properties, the matrix composition, and the required sensitivity. Due to the compound's polycyclic aromatic structure and the presence of a polar carboxylic acid group, specific strategies are required to achieve efficient separation and symmetrical peak shapes. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aromatic carboxylic acids. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its significant hydrophobic character.
Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. A C18 stationary phase is a common choice, offering strong hydrophobic interactions with the benzo[c]fluorene ring system. restek.com To ensure good chromatographic performance, the ionization of the carboxylic acid group must be controlled. This is achieved by acidifying the mobile phase with modifiers like formic acid or acetic acid, which suppresses the dissociation of the carboxyl group (-COOH) into its carboxylate form (-COO⁻). nih.gov This "ion-suppression" technique results in a less polar analyte, leading to better retention, improved peak symmetry, and enhanced resolution. nih.gov
The mobile phase usually consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and acidified water. cdc.govmdpi.com Detection is effectively performed using a UV-Vis detector, leveraging the extensive chromophore of the fused aromatic rings, or a fluorescence detector for enhanced sensitivity and selectivity. cdc.govjocpr.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, linear increase to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis at ~254 nm or Fluorescence (e.g., Excitation: 260 nm, Emission: 420 nm) |
Gas Chromatography (GC) with Derivatization Strategiescolostate.edugcms.cz
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The carboxylic acid functional group imparts high polarity and low volatility, leading to poor chromatographic behavior, including broad, tailing peaks and potential thermal degradation in the hot GC injection port. colostate.eduresearchgate.net To overcome these limitations, derivatization is a necessary prerequisite. This process chemically modifies the carboxylic acid group into a less polar, more volatile functional group. gcms.cz
The two most common derivatization strategies for carboxylic acids are esterification and silylation. researchgate.netrestek.com
Esterification: This involves converting the carboxylic acid into an ester, typically a methyl ester, which is significantly more volatile. colostate.edu Common reagents for this purpose include diazomethane (B1218177) (highly effective but toxic and explosive), or safer alternatives like boron trifluoride in methanol (BF3/Methanol) or trimethylsilyldiazomethane. colostate.edurestek.com
Silylation: This reaction replaces the active hydrogen of the carboxyl group with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used to form TMS esters. restek.comresearchgate.net These derivatives are volatile and thermally stable, making them ideal for GC analysis. researchgate.net
Once derivatized, the analyte can be separated on a low-to-mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS). copernicus.org
Table 2: Comparison of Derivatization Strategies for GC Analysis
| Strategy | Reagent Example | Derivative Formed | Advantages | Disadvantages |
|---|---|---|---|---|
| Esterification (Methylation) | BF3 in Methanol | Methyl Ester | Stable derivatives, clean reaction. restek.com | Requires heating; reagent can be harsh. |
| Silylation | BSTFA + 1% TMCS | Trimethylsilyl (TMS) Ester | Fast and effective reaction under mild conditions. restek.com | Derivatives are moisture-sensitive. restek.com |
| Alkylation | Pentafluorobenzyl Bromide (PFBBr) | PFB Ester | Creates derivatives with high electron capture detector (ECD) sensitivity. research-solution.com | Reagent is a strong lachrymator. gcms.cz |
Capillary Electrophoresis and Ion Chromatography
Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of ions in an electric field. For this compound, analysis would be performed in its anionic (carboxylate) form. However, the compound's significant hydrophobicity can lead to adsorption onto the fused silica (B1680970) capillary wall, causing poor peak shape and reproducibility. scispace.com This issue can be mitigated by using dynamic coatings with cationic surfactants to reverse the electro-osmotic flow or by employing non-aqueous CE (NACE). iaea.org Micellar Electrokinetic Chromatography (MEKC), which uses surfactants to form micelles as a pseudo-stationary phase, is another powerful approach for separating hydrophobic analytes. mdpi.com
Ion Chromatography (IC) is a subset of HPLC used for separating ionic species. oup.com Anion-exchange chromatography could be used to separate the carboxylate form of the target molecule. However, the analysis of highly hydrophobic aromatic acids by IC can be challenging. oup.comnih.gov The strong non-polar interactions between the large benzo[c]fluorene structure and the polymeric stationary phase can lead to excessively long retention times and severe peak tailing. oup.comnih.gov Specialized columns with aliphatic backbones, designed to minimize these secondary π-π interactions, may be required for a successful separation. oup.com
Mass Spectrometry-Based Detection and Quantificationresearchgate.netcedre.fr
Mass Spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic separation system, provides high sensitivity and selectivity for the identification and quantification of analytes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For trace-level analysis, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.net Electrospray ionization (ESI) is the most suitable ionization technique for this compound. Given the acidic nature of the molecule, ESI in the negative ion mode is highly effective, readily generating the deprotonated molecule [M-H]⁻ as the precursor ion. researchgate.net
Tandem mass spectrometry (MS/MS) enhances selectivity by isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate specific product ions. By monitoring one or more of these specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), analysts can achieve exceptional sensitivity and eliminate interferences from the sample matrix. cedre.frmdpi.com While negative ion mode is preferred, derivatization strategies can be employed to introduce a permanently charged or easily ionizable group, thereby improving detection sensitivity in the positive ion mode. mdpi.comnih.govnih.gov
Table 3: Predicted LC-MS/MS Parameters for this compound
| Parameter | Value/Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 285.08 |
| Collision Gas | Argon |
| Hypothetical MRM Transition 1 (Quantifier) | 285.08 → 241.09 (Loss of CO₂) |
| Hypothetical MRM Transition 2 (Qualifier) | 285.08 → 213.09 (Loss of CO₂ and CO) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Following successful derivatization, GC coupled with Mass Spectrometry (GC-MS) provides robust identification and quantification. copernicus.orgcedre.fr Electron Ionization (EI) is the standard ionization technique used in GC-MS. It is a high-energy process that produces a molecular ion (M⁺˙) and a series of characteristic fragment ions, which constitute a mass spectrum that serves as a chemical fingerprint for the compound. cedre.fr
For a derivatized analyte like the methyl ester of this compound, the mass spectrum would be expected to show a clear molecular ion peak. Key fragmentation pathways would likely include the loss of the ester's alkoxy group (•OCH₃) and the loss of the entire methoxycarbonyl group (•COOCH₃), alongside fragmentation of the polycyclic ring system itself. researchgate.netmdpi.com
Table 4: Predicted Key Mass Fragments for Methyl 7-Oxobenzo[c]fluorene-6-carboxylate in GC-EI-MS
| Ion Description | Predicted m/z | Formula of Fragment Lost |
|---|---|---|
| Molecular Ion [M]⁺˙ | 300.08 | - |
| Loss of methoxy (B1213986) group [M-OCH₃]⁺ | 269.07 | •CH₃O |
| Loss of methoxycarbonyl group [M-COOCH₃]⁺ | 241.07 | •COOCH₃ |
| Benzo[c]fluorene fragment | 216.09 | C₅H₄O₃ (from derivative) |
Compound Reference Table
Isotope Dilution Mass Spectrometry for High Accuracy
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving high accuracy and precision in quantitative analysis. The core principle of IDMS involves spiking a sample with a known amount of an isotopically labeled version of the target analyte to serve as an internal standard. This approach effectively corrects for sample loss during preparation and instrumental variations, as the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties.
For this compound, a stable isotope-labeled internal standard, such as one incorporating ¹³C or ²H (deuterium), would be ideal. However, the synthesis of such standards can be complex and costly. A practical alternative for carboxylic acids is ¹⁸O labeling, achieved through acid-catalyzed oxygen exchange with H₂¹⁸O. This method can be generally applied to molecules containing carboxylic groups, resulting in a mixture of isotopologues that can serve as an effective internal standard for HPLC-MS/MS analysis.
Gas chromatography-mass spectrometry (GC-MS), particularly with a triple quadrupole mass spectrometer (GC-MS/MS), offers high sensitivity and selectivity for the analysis of benzo[c]fluorene and its derivatives. nih.gov For this compound, derivatization to a more volatile ester form, for example, using pentafluorobenzyl bromide (PFBBr), may be necessary for GC analysis. dss.go.th The use of multiple-reaction-monitoring (MRM) mode in GC-MS/MS would further enhance selectivity and reduce background noise, leading to very low limits of detection. nih.gov
Table 1: Illustrative Performance of a Hypothetical ID-LC-MS/MS Method for this compound
| Parameter | Typical Value |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | < 5 pg/µL |
| Limit of Quantification (LOQ) | < 15 pg/µL |
| Accuracy (% Recovery) | 95-105% |
| Precision (% RSD) | < 5% |
Sample Preparation and Extraction Techniques
The goal of sample preparation is to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte before instrumental analysis. Given its chemical structure, which combines a polycyclic aromatic system with a carboxylic acid group, solid-phase extraction (SPE) is a highly effective technique. nih.govmdpi.com
SPE is a versatile sample preparation method that has largely replaced liquid-liquid extraction due to its reduced solvent consumption and potential for automation. nih.govdtu.dk The choice of sorbent is critical for achieving high recovery of this compound.
Reversed-Phase SPE : Sorbents such as C18-silica are suitable for retaining the nonpolar benzo[c]fluorene backbone from aqueous matrices. The carboxylic acid group may necessitate pH adjustment of the sample to ensure its protonation and enhance retention.
Ion-Exchange SPE : Anion-exchange sorbents can be used to specifically target the negatively charged carboxylate group. A mixed-mode sorbent, combining reversed-phase and anion-exchange properties, would likely provide the best selectivity and recovery.
Elution : After loading the sample and washing away interferences, the analyte is eluted with a small volume of an appropriate solvent. For reversed-phase SPE, methanol or acetonitrile would be effective, while for anion-exchange, a solvent with an adjusted pH or higher ionic strength would be required.
Table 2: Example SPE Protocol for this compound from an Aqueous Sample
| Step | Procedure |
| Sorbent | Mixed-mode (Reversed-Phase/Anion-Exchange) |
| Conditioning | 1. Methanol2. Deionized Water |
| Sample Loading | Aqueous sample, pH adjusted to <4 |
| Washing | 1. Water to remove salts2. 5% Methanol in water to remove polar interferences |
| Elution | Methanol with 2% formic acid |
| Post-Elution | Evaporation and reconstitution in mobile phase |
Recent advancements in SPE include the development of novel sorbents, such as functionalized mesoporous silica, which have shown excellent performance in extracting PAHs from water samples, with recoveries ranging from 79.87% to 95.67%. mdpi.com
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can significantly impact the accuracy of mass spectrometric analysis. Several strategies can be employed to mitigate these effects:
Effective Sample Cleanup : A highly selective SPE protocol, as described above, is the first line of defense against matrix effects. dtu.dk
Isotope Dilution : The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix-induced signal suppression or enhancement.
Matrix-Matched Calibration : Preparing calibration standards in an extract of a blank matrix that is similar to the samples can also help to correct for matrix effects.
Chromatographic Separation : Optimizing the HPLC or GC separation to resolve the analyte from interfering matrix components is crucial.
Advanced Instrumentation : High-resolution mass spectrometry can distinguish the analyte signal from isobaric interferences, and techniques like GC-MS/MS with MRM provide a high degree of selectivity. nih.gov
The presence of humic acids in environmental samples has been shown to negatively affect the recovery of PAHs during reversed-phase SPE due to the association between the hydrophobic PAHs and the humic substances. nih.gov In such cases, alternative SPE methods like dynamic ion-exchange SPE may be more effective. nih.gov
Spectrophotometric and Electrochemical Methods for Quantification
While chromatographic and mass spectrometric methods are dominant for the analysis of complex organic molecules like this compound, spectrophotometric and electrochemical methods are worth considering, although their application to this specific compound is not well-documented in the literature.
Spectrophotometric Methods : These methods, including UV-Vis and fluorescence spectroscopy, rely on the molecule's ability to absorb and emit light. The extensive aromatic system of this compound suggests it will have strong UV absorbance and is likely to be fluorescent. Fluorescence spectroscopy, in particular, is known for its high sensitivity in the analysis of PAHs. mdpi.com However, the main challenge for spectrophotometric methods is the lack of selectivity in complex matrices, where other compounds may absorb or fluoresce at similar wavelengths, leading to significant interference.
Electrochemical Methods : These techniques measure the current or potential resulting from the oxidation or reduction of the analyte at an electrode. The aromatic rings of this compound are susceptible to electrochemical oxidation. While potentially sensitive, electrochemical methods can also suffer from a lack of selectivity and may be prone to electrode fouling by components of the sample matrix.
Due to these limitations, spectrophotometric and electrochemical methods are generally less suitable for the trace-level quantification of this compound in complex research matrices compared to the more specific and robust chromatography-mass spectrometry techniques.
Emerging Research Areas and Future Outlook for 7 Oxobenzo C Fluorene 6 Carboxylic Acid
Development of Novel Materials Based on Fluorene (B118485) Carboxylic Acid Scaffolds
The inherent properties of the fluorene scaffold, such as rigidity, planarity, and high thermal stability, make it an attractive building block for novel materials. The introduction of a carboxylic acid group in 7-Oxobenzo[c]fluorene-6-carboxylic acid further enhances its utility by providing a reactive handle for derivatization and integration into larger molecular architectures.
Applications in Organic Electronics and Optoelectronics
Fluorene derivatives are renowned for their applications in organic electronics due to their excellent charge transport and photoluminescent properties. The extended π-conjugated system of the benzo[c]fluorene core in this compound suggests its potential as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Researchers have successfully synthesized various fluorene-based polymers and small molecules that serve as emissive layers or charge transport materials in electronic devices. The carboxylic acid functionality of this compound could be leveraged to tune the electronic properties of these materials, for instance, by forming esters or amides with other functional moieties. This could lead to the development of new materials with tailored energy levels and enhanced device performance. A new class of fully conjugated indenofluorenes, for example, has demonstrated high electron affinities and broad absorption spectra, making them attractive for organic electronic devices. researchgate.net
Table 1: Potential Applications of this compound Derivatives in Organic Electronics
| Application Area | Potential Role of this compound | Desired Properties |
| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material in the emissive layer | High photoluminescence quantum yield, tunable emission color, good thermal stability |
| Organic Photovoltaics (OPVs) | Donor or acceptor material in the active layer | Broad absorption spectrum, suitable HOMO/LUMO energy levels, good charge mobility |
| Organic Field-Effect Transistors (OFETs) | Semiconductor in the active channel | High charge carrier mobility, good on/off ratio, environmental stability |
Use as Ligands in Coordination Chemistry and Catalysis
The carboxylic acid group in this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The formation of metal-organic frameworks (MOFs) and coordination polymers using fluorene-based carboxylic acid ligands has been an active area of research. These materials exhibit interesting properties such as porosity, luminescence, and catalytic activity.
The rigid and planar structure of the benzo[c]fluorene backbone can provide a well-defined geometry for the coordination of metal ions, leading to the formation of novel supramolecular structures. These coordination complexes could find applications in gas storage, separation, sensing, and heterogeneous catalysis. The specific stereochemistry and electronic properties of the this compound ligand could impart unique catalytic activities to the resulting metal complexes.
Integration into Polymer Architectures
The incorporation of this compound into polymer chains is a promising strategy for developing new materials with enhanced thermal, mechanical, and photophysical properties. The carboxylic acid group can be used as a monomer for polymerization reactions such as polyesterification or polyamidation.
Fluorene-containing polymers have been investigated for a variety of applications, including as membranes for gas separation, high-performance engineering plastics, and materials for optical applications. The rigid benzo[c]fluorene unit can be expected to increase the glass transition temperature and thermal stability of the resulting polymers. Furthermore, the inherent fluorescence of the fluorene core could be harnessed to create luminescent polymers for sensing or lighting applications. A family of polymers based on fluorene has been synthesized and their ability to selectively wrap specific single-walled carbon nanotubes has been investigated. researchgate.net
Exploration of Sustainable Synthesis Routes and Biocatalysis
The development of environmentally friendly and efficient methods for the synthesis of complex organic molecules is a key goal of modern chemistry. Future research on this compound will likely focus on the development of sustainable synthetic routes that minimize waste and the use of hazardous reagents.
Green chemistry approaches, such as catalysis with earth-abundant metals, the use of renewable solvents, and energy-efficient reaction conditions, will be crucial. For instance, a self-photocatalysis-enabled divergent synthesis of benzo[b]fluorenones and benzo[b]fluorenols has been reported under mild and metal-free conditions. mdpi.com
Biocatalysis offers a powerful tool for the synthesis of functionalized polycyclic aromatic hydrocarbons. Enzymes, such as cytochrome P450s, have been shown to catalyze the hydroxylation and oxidation of PAHs with high regio- and stereoselectivity. nih.gov The application of biocatalytic methods for the synthesis of this compound or its precursors could provide a more sustainable alternative to traditional chemical synthesis.
Advancements in Targeted Mechanistic Studies
A deep understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for the rational design of new materials and processes. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical transformations.
Mechanistic studies on the formation of benzo[a]fluorenones through silver-catalyzed cyclization and skeletal rearrangement have provided valuable insights into the reaction pathways. acs.orgacs.org Similar detailed investigations into the synthesis of this compound would enable the optimization of reaction conditions and the development of more efficient synthetic protocols. Furthermore, understanding the photochemical and photophysical properties of this molecule will be critical for its application in optoelectronic devices. Mechanistic studies on the oxidation of fluorene and 9-fluorenone (B1672902) have provided insights into the formation of dibenzofuran (B1670420), which is relevant to understanding the stability and degradation pathways of fluorenone derivatives. mdpi.com
Interdisciplinary Research with Computational and Experimental Synergy
The synergy between computational and experimental approaches is becoming increasingly important in chemical research. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound, guiding experimental efforts.
For example, DFT calculations have been used to understand the acylation reactions of dibenzo-7-phosphanorbornadiene, providing deep mechanistic insights. acs.orgresearchgate.net A combined experimental and computational study on the reaction of fluoroarenes with metal-metal bonds has also been reported. nih.gov Similar synergistic studies on this compound could accelerate the discovery of its potential applications. Theoretical calculations can help predict the properties of novel materials based on this scaffold, enabling a more targeted and efficient experimental workflow. The study of aromatic stacking interactions has particularly benefited from the collaborative efforts of theoretical and experimental researchers. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Oxobenzo[c]fluorene-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization, fluorination, and oxidation. For example, describes a protocol using piperazine intermediates and crystallization to isolate carboxylated derivatives. Key steps include:
- Cyclization of precursor quinoline or benzoxazine derivatives under acidic conditions.
- Fluorination via electrophilic substitution or boronic acid coupling (referenced in for fluorophenylboronic acid intermediates).
- Oxidation at the 7-position using agents like KMnO₄ or RuO₄ to introduce the oxo group.
- Purification via recrystallization or column chromatography, with yield optimization by adjusting solvent polarity (e.g., ethanol/water mixtures) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃ to confirm aromatic protons, carboxylic acid (-COOH) protons (broad ~12-14 ppm), and fluorene backbone symmetry.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic O-H stretches (~2500-3000 cm⁻¹).
- X-ray Crystallography : highlights single-crystal X-ray diffraction (SCXRD) for resolving structural ambiguities, such as bond lengths and dihedral angles in fluorinated benzoic acids. Use low-temperature (200 K) data collection to minimize thermal motion artifacts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Refer to Safety Data Sheets (SDS) for structurally similar compounds, such as 9-Oxo-2-fluorenecarboxylic acid (), which advises:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store at -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and pharmacological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. ’s ligand summary provides a template for docking studies with biological targets (e.g., enzymes or receptors).
- Molecular Dynamics (MD) : Simulate binding affinities using software like AutoDock Vina, parameterizing force fields based on crystallographic data from related compounds (e.g., ) .
Q. How do structural modifications (e.g., fluorination, carboxylate positioning) influence the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs like the piperazinyl-quinolinecarboxylic acid in , where fluorination enhances membrane permeability and carboxylate groups mediate target binding.
- In Vitro Assays : Test cytotoxicity and enzyme inhibition (e.g., topoisomerase II) under standardized pH and temperature conditions to isolate substituent effects .
Q. What strategies resolve contradictions in reported spectral data or bioactivity profiles across studies?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis and characterization using protocols from and , ensuring reagent purity (>97% by HPLC; see for purity standards).
- Meta-Analysis : Cross-reference crystallographic data (e.g., ) with computational models to validate spectral assignments.
- Controlled Biological Replicates : Use cell lines with consistent passage numbers and assay protocols to minimize variability in activity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
